molecular formula C14H12INO B5841826 4-iodo-N-methyl-N-phenylbenzamide

4-iodo-N-methyl-N-phenylbenzamide

Cat. No.: B5841826
M. Wt: 337.15 g/mol
InChI Key: LQJYGXFRWWUKNT-UHFFFAOYSA-N
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Description

4-iodo-N-methyl-N-phenylbenzamide is an organic compound with the molecular formula C14H12INO It is a derivative of benzamide, where the benzene ring is substituted with an iodine atom at the fourth position and an N-methyl-N-phenyl group at the amide nitrogen

Scientific Research Applications

4-iodo-N-methyl-N-phenylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-N-methyl-N-phenylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodobenzoic acid, N-methylaniline, and suitable reagents for amide bond formation.

    Amide Bond Formation: The key step in the synthesis is the formation of the amide bond between 4-iodobenzoic acid and N-methylaniline. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours to ensure complete conversion to the desired product.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions and purification methods can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-iodo-N-methyl-N-phenylbenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom at the fourth position of the benzene ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: Oxidation of the compound can lead to the formation of various oxidized products, depending on the oxidizing agent used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR). The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction Reactions: Reducing agents like LiAlH4 or NaBH4 are used in solvents such as ether or ethanol under reflux conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.

Major Products Formed

    Substitution Reactions: Substituted derivatives with different functional groups replacing the iodine atom.

    Reduction Reactions: Reduced amines or other hydrogenated products.

    Oxidation Reactions: Oxidized derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 4-iodo-N-methyl-N-phenylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and molecular targets involved can vary based on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    2-iodobenzamide: A similar compound with the iodine atom at the second position of the benzene ring.

    2-iodo-N-phenylbenzamide: Another similar compound with the iodine atom at the second position and an N-phenyl group.

Uniqueness

4-iodo-N-methyl-N-phenylbenzamide is unique due to the specific substitution pattern on the benzene ring and the presence of both N-methyl and N-phenyl groups. This unique structure can impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-iodo-N-methyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12INO/c1-16(13-5-3-2-4-6-13)14(17)11-7-9-12(15)10-8-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJYGXFRWWUKNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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